N,O-Desethylene Linezolid

概要

説明

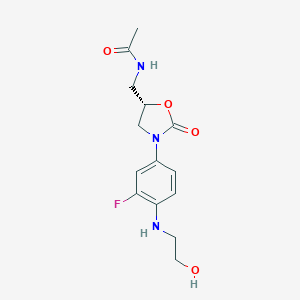

N,O-Desethylene Linezolid is a derivative of the antibiotic Linezolid, which belongs to the oxazolidinone class of antibiotics. This compound is characterized by the removal of the ethylene group from the nitrogen and oxygen atoms in the Linezolid molecule. It has the molecular formula C14H18FN3O4 and a molecular weight of 311.31 g/mol . This compound is primarily used in research settings to study the metabolism and pharmacokinetics of Linezolid.

準備方法

The synthesis of N,O-Desethylene Linezolid involves several steps, starting from simple chemical precursors. One of the methods includes the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification The final step involves the removal of the ethylene group using N,N-carbonyldiimidazole in dioxane at 150°C for five minutes .

化学反応の分析

N,O-Desethylene Linezolid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

Pharmaceutical Development

N,O-Desethylene Linezolid is utilized in the pharmaceutical industry for several critical applications:

- Monitoring Impurity Levels : It serves as a reference standard for monitoring and controlling impurity levels in Linezolid and its formulations. This is crucial for ensuring compliance with the International Conference on Harmonization (ICH) guidelines, which dictate standards for drug quality and safety .

- Abbreviated New Drug Application (ANDA) : The compound is employed in the ANDA filing process with the FDA. This application is essential for generic drug approval, allowing manufacturers to demonstrate that their product is bioequivalent to an already approved drug .

- Toxicity Studies : this compound is also used in toxicity studies of drug formulations. These studies are vital for assessing the safety profile of new drugs before they enter clinical trials .

Quality Control and Analytical Studies

In the context of quality control, this compound plays a significant role:

- Analytical Reference : As a certified reference material, it aids in analytical studies during the commercial production of Linezolid. The compound's characterization data, including methods such as HPLC and NMR, provide benchmarks for purity and efficacy testing .

- Research and Development : It is utilized in R&D settings to develop new formulations and improve existing ones by providing insights into impurity profiles and degradation pathways .

Case Studies and Research Findings

Several studies highlight the importance of this compound in research contexts:

- A study focused on the antibacterial evaluation of various Linezolid conjugates demonstrated that modifications to the chemical structure could enhance antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. This research underscores the potential for developing new antibiotics based on the Linezolid framework .

- Another investigation monitored temporal changes in Minimum Inhibitory Concentration (MIC) values for Vancomycin-resistant Enterococci (VRE) and Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that while resistance levels remained low, ongoing surveillance is necessary to ensure effective treatment options remain available .

作用機序

N,O-Desethylene Linezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This mechanism is similar to that of Linezolid, making it effective against a wide range of Gram-positive bacteria .

類似化合物との比較

N,O-Desethylene Linezolid is unique due to its specific structural modification, which distinguishes it from other oxazolidinone antibiotics. Similar compounds include:

Linezolid: The parent compound, which has a broader spectrum of antibacterial activity.

Tedizolid: Another oxazolidinone antibiotic that is generally more effective and tolerable than Linezolid.

Cycloserine: An antibiotic with a different mechanism of action but similar structural features.

This compound’s uniqueness lies in its specific structural modification, which allows for detailed studies of Linezolid’s metabolism and pharmacokinetics.

生物活性

N,O-Desethylene Linezolid is a significant metabolite of the antibiotic linezolid, a member of the oxazolidinone class. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Overview of Linezolid

Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including multidrug-resistant strains. It functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex in bacterial protein synthesis .

Metabolism and Formation of this compound

This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2J2 and CYP4F2. These enzymes catalyze the oxidative metabolism of linezolid, leading to its de-ethylation and hydroxylation . The intrinsic clearance rate for linezolid metabolism is relatively low, indicating a prolonged half-life in systemic circulation .

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity against various Gram-positive bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that subinhibitory concentrations can impair virulence factor production in these pathogens .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| MRSA | 1 | Bacteriostatic |

| VRE | 2 | Bacteriostatic |

| Streptococcus pneumoniae | 0.5 | Bactericidal |

| Enterococcus faecalis | 1 | Bactericidal |

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that it is rapidly absorbed with maximum plasma concentrations typically achieved within 1 to 2 hours post-administration. The elimination half-life ranges from 5 to 7 hours, with approximately 50% of an administered dose appearing in urine as metabolites . Notably, bioavailability remains high at nearly 100% for both oral and intravenous forms .

Case Study 1: Efficacy in Drug-Resistant Infections

A study involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of linezolid and its metabolites, including this compound. Out of 507 patients analyzed across multiple studies, a treatment success rate was observed at approximately 77.36%, with culture conversion rates reaching 88.45% . Adverse effects included myelosuppression, underscoring the need for monitoring during treatment.

Case Study 2: Adverse Effects and Management

In another clinical observation, three patients developed linezolid-induced pancytopenia while being treated for pneumonia. Their treatment regimens were adjusted upon detection of severe myelosuppression. Following the discontinuation of linezolid and supportive care measures, recovery was noted in two patients without further complications .

特性

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAKSIHCULOSLI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572730 | |

| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219708-30-1 | |

| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。